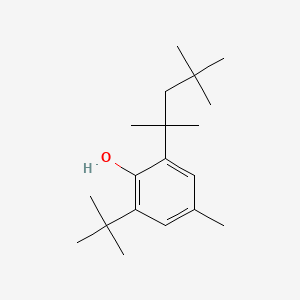
2-tert-Butyl-6-tert-octyl-p-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-tert-Butyl-6-tert-octyl-p-cresol typically involves the alkylation of p-cresol with tert-butyl alcohol. This method is preferred due to its convenient operation . Industrial production methods often employ isobutylene, chlorhydrocarbon, tert-butyl methyl ether, and tert-butyl alcohol as alkylating agents .
Chemical Reactions Analysis
2-tert-Butyl-6-tert-octyl-p-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-tert-Butyl-6-tert-octyl-p-cresol has numerous scientific research applications. In chemistry, it is used as an antioxidant to prevent the oxidation of materials. In biology and medicine, it is studied for its potential effects on liver and thyroid function . In industry, it is used in the manufacture of synthetic rubber and plastics .
Mechanism of Action
The mechanism by which 2-tert-Butyl-6-tert-octyl-p-cresol exerts its effects involves its antioxidant properties. It interacts with free radicals, preventing them from causing oxidative damage to cells and tissues. This interaction is crucial in its role as a preservative in various products .
Comparison with Similar Compounds
2-tert-Butyl-6-tert-octyl-p-cresol is similar to other compounds such as butylated hydroxyanisole (BHA) and other alkyl phenols. it is unique due to its specific structure and the presence of tertiary butyl groups, which enhance its antioxidant properties . Similar compounds include butylated hydroxyanisole (BHA) and other alkyl phenols .
Properties
CAS No. |
34729-62-9 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)16(20)15(11-13)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3 |
InChI Key |
ICDQZCSOHYBOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)CC(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
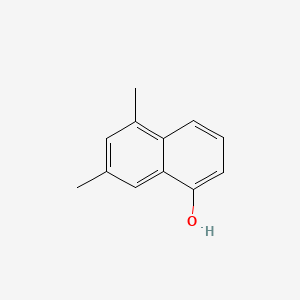


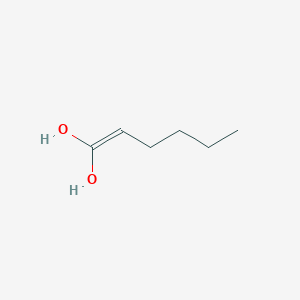
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
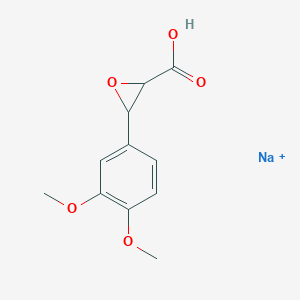
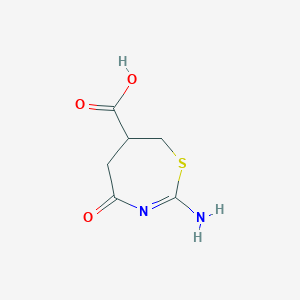
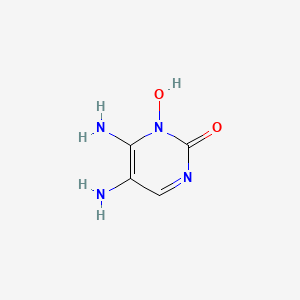
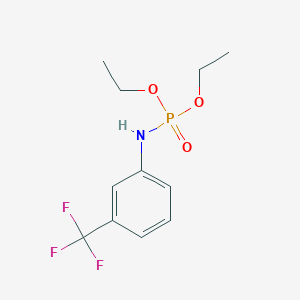
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
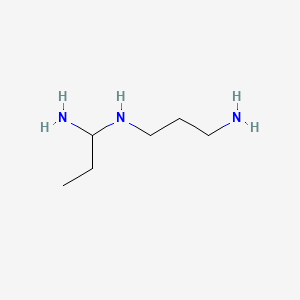

![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
